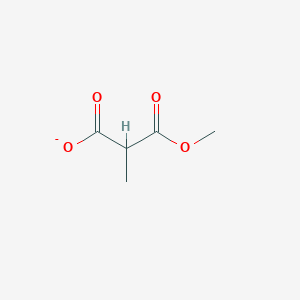

Propanedioic acid, 2-methyl-, 1-methyl ester

Description

Propanedioic acid, 2-methyl-, 1-methyl ester (IUPAC name: methyl 2-methylpropanedioate) is a substituted malonic acid derivative. Structurally, it features a methyl group at the central carbon (C2) and a methyl ester at one of the carboxylic acid groups (C1). Its molecular formula is C₆H₈O₄, with a molecular weight of 144.13 g/mol (calculated).

Properties

Molecular Formula |

C5H7O4- |

|---|---|

Molecular Weight |

131.11 g/mol |

IUPAC Name |

3-methoxy-2-methyl-3-oxopropanoate |

InChI |

InChI=1S/C5H8O4/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H,6,7)/p-1 |

InChI Key |

LROWQPBZDXWPJW-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, 2-methyl-, 1-methyl ester can be synthesized through the esterification of 2-methylmalonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of dimethyl 2-methylmalonate, which is prepared by the alkylation of dimethyl malonate with methyl iodide in the presence of a strong base like sodium ethoxide. The resulting dimethyl 2-methylmalonate is then hydrolyzed to yield this compound.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-methyl-, 1-methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-methylmalonic acid.

Alkylation: The compound can be alkylated at the methylene group between the two carbonyl groups.

Decarboxylation: Upon heating, it can undergo decarboxylation to form isobutyric acid.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.

Alkylation: Alkyl halides in the presence of a strong base like sodium ethoxide are commonly used.

Decarboxylation: Heating the compound in the presence of a catalyst like copper can facilitate decarboxylation.

Major Products Formed

Hydrolysis: 2-Methylmalonic acid.

Alkylation: Various alkylated derivatives depending on the alkyl halide used.

Decarboxylation: Isobutyric acid.

Scientific Research Applications

Chemical Synthesis

Dimethyl malonate serves as a significant building block in organic synthesis. It is utilized in the malonic ester synthesis , a method for producing various compounds including:

- Pharmaceutical intermediates : It is used to synthesize active pharmaceutical ingredients (APIs) such as anti-inflammatory and analgesic drugs.

- Polyester production : Dimethyl malonate can be converted into 1,3-propanediol, which is crucial for producing polyesters used in textiles and plastics .

Pharmaceutical Applications

The compound has demonstrated potential in drug development:

- Anticancer agents : Research indicates that derivatives of dimethyl malonate exhibit anticancer properties. For instance, compounds synthesized from dimethyl malonate have shown efficacy against various cancer cell lines .

- Antiviral and antibacterial activities : Studies have reported that certain derivatives possess antiviral and antibacterial properties, making them candidates for further development in treating infectious diseases .

Agricultural Uses

Dimethyl malonate is also applied in agriculture:

- Pesticide formulation : It acts as an intermediate in the synthesis of pesticides and herbicides. Its derivatives are effective against a range of pests, contributing to crop protection strategies.

- Plant growth regulators : Research has suggested that it can enhance plant growth and yield when used in specific formulations .

Environmental Applications

The compound's role extends to environmental science:

- Biodegradable polymers : Dimethyl malonate is explored for use in creating biodegradable plastic materials. These materials are essential for reducing plastic waste and promoting sustainability in packaging solutions .

- Soil conditioning agents : It can be used to improve soil quality and fertility, enhancing agricultural productivity without harmful environmental impacts.

Data Tables

Below is a summary table highlighting the key applications of dimethyl malonate across different sectors:

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals | Key intermediate for drug synthesis |

| Pharmaceutical | Anticancer, antiviral agents | Potential for new drug development |

| Agriculture | Pesticides, plant growth regulators | Enhances crop protection and yield |

| Environmental Science | Biodegradable plastics, soil conditioners | Promotes sustainability and reduces waste |

Case Study 1: Pharmaceutical Development

A study published in Chemistry & Biology explored the synthesis of novel anticancer agents derived from dimethyl malonate. The results indicated that these compounds inhibited tumor growth in vitro and in vivo models, showcasing their potential as effective cancer therapeutics.

Case Study 2: Agricultural Innovation

Research conducted at an agricultural university demonstrated that formulations containing dimethyl malonate significantly increased the yield of corn crops by improving nutrient uptake. This study highlighted its effectiveness as a plant growth regulator.

Case Study 3: Environmental Impact

A project focused on developing biodegradable plastics utilized dimethyl malonate as a precursor. The resulting bioplastics were shown to decompose within six months under industrial composting conditions, marking a significant advancement in sustainable materials.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-methyl-, 1-methyl ester involves its reactivity as an ester and a malonate derivative. It can undergo nucleophilic substitution reactions at the ester group and deprotonation at the methylene group, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to esters and substituted derivatives of propanedioic acid (malonic acid) with variations in substituents, ester alkyl chains, and functional groups.

Table 1: Structural Comparison

| Compound Name | Substituent(s) | Ester Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Propanedioic acid, 2-methyl-, 1-methyl ester | 2-methyl | 1-methyl | C₆H₈O₄ | 144.13 |

| Dimethyl malonate (CAS 108-59-8) | None | 2-methyl | C₅H₈O₄ | 148.11 |

| Diethyl ethylmalonate (CAS 1448-87-9) | 2-ethyl | 2-ethyl | C₉H₁₆O₄ | 204.22 |

| Diethyl bromo(methyl)malonate | 2-bromo, 2-methyl | 2-ethyl | C₈H₁₃BrO₄ | 277.09 |

| Propanedioic acid, 2-methylene-, 1-ethyl ester | 2-methylene (C=CH₂) | 1-ethyl | C₆H₈O₄ | 144.13 |

Physical and Chemical Properties

Table 2: Key Property Comparison

Environmental and Toxicological Profiles

- Dimethyl malonate : Classified as low acute toxicity (LD₅₀ > 2000 mg/kg in rats) but may cause irritation .

- Diethyl bromo(methyl)malonate : Bromine substituent raises concerns for bioaccumulation and ecotoxicity .

- This compound : Expected to hydrolyze faster than diethyl analogs but slower than dimethyl malonate due to steric hindrance .

Biological Activity

Propanedioic acid, 2-methyl-, 1-methyl ester, commonly known as dimethyl malonate (CAS Number: 108-59-8), is an important compound in organic synthesis and has been studied for its biological activity. This article reviews the biological effects, toxicity, and potential therapeutic applications of this compound based on diverse research findings.

Dimethyl malonate is a colorless liquid with a fruity odor. Its chemical structure is represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 132.12 g/mol |

| Boiling Point | 198 °C |

| Melting Point | -50 °C |

| Solubility | Soluble in water |

| Log P (octanol-water) | 0.96 |

Toxicity Studies

Dimethyl malonate has been subjected to various toxicity assessments. In a two-week oral gavage study in rabbits, doses of 190 and 380 mg/kg resulted in significant gastric mucosa damage, leading to mortality in some cases . The no observed adverse effect level (NOAEL) was determined to be 150 mg/kg for repeated oral exposure .

In dermal toxicity studies, the compound exhibited moderate irritation when applied to rabbit skin, with erythema and edema observed . The LD50 value for acute oral toxicity was reported to be greater than 2000 mg/kg, indicating low acute toxicity .

Genotoxicity

Genotoxicity studies have shown mixed results. While some in vitro assays indicated positive results for gene mutations without metabolic activation, other studies found no chromosome aberrations following oral administration in mice . This suggests that while dimethyl malonate may have some genotoxic potential, further investigation is needed to clarify its effects.

Cholesterol Regulation

Recent studies suggest that compounds like dimethyl malonate may influence cholesterol homeostasis. By affecting cholesterol biosynthesis and transport mechanisms, it could potentially play a role in managing conditions related to cholesterol dysregulation .

Antimicrobial Activity

Research has indicated that various esters of propanedioic acid exhibit antibacterial properties. For instance, wood vinegars containing propanedioic acid derivatives demonstrated significant antibacterial activity against various pathogens . This suggests potential applications in food preservation and therapeutic uses.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.